3-[(Benzyloxy)methyl]piperidine
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Overview
Description
3-[(Benzyloxy)methyl]piperidine is an organic compound with the molecular formula C13H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Benzyloxy)methyl]piperidine typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available reagents and solvents, ensuring high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-[(Benzyloxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[(Benzyloxy)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including anti-cancer and anti-depressant drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological effects .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
N-Benzylpiperidine: A similar compound with a benzyl group attached to the nitrogen atom.
N-Methylpiperidine: Another derivative with a methyl group on the nitrogen.
Uniqueness: 3-[(Benzyloxy)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-(phenylmethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13/h1-3,5-6,13-14H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDAWTWOLCCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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